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Cat. No.: B1586527 Get Quote

An In-depth Technical Guide to 2,3-Dimethylbenzofuran (CAS 3782-00-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive scientific overview of 2,3-Dimethylbenzofuran
(CAS No. 3782-00-1), a heterocyclic aromatic compound with significant applications in flavor

chemistry, materials science, and as a key structural motif in medicinal chemistry. This

document details its physicochemical properties, provides an in-depth analysis of its

spectroscopic signature, outlines a modern, field-proven synthetic protocol based on palladium-

catalyzed C-H activation, explores its chemical reactivity, and discusses its role as a privileged

scaffold in drug development. The guide is structured to deliver not just procedural steps but

also the underlying mechanistic causality, ensuring a thorough understanding for researchers

and developers.

Introduction to 2,3-Dimethylbenzofuran
2,3-Dimethylbenzofuran, also known as 2,3-dimethylcoumarone, is an organic compound

characterized by a benzene ring fused to a furan ring, with methyl groups substituted at the 2

and 3 positions of the furan moiety.[1][2] Its molecular formula is C₁₀H₁₀O.[3] This compound is

found naturally in foods such as coffee and roasted onions, where it contributes to the overall

flavor profile with its nutty and spicy aroma.[1][4]

Beyond its role as a flavor and fragrance agent, the benzofuran core is a "privileged structure"

in medicinal chemistry.[5] Benzofuran derivatives exhibit a vast range of pharmacological
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activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific

substitution pattern of 2,3-Dimethylbenzofuran makes it a valuable and rigid scaffold for the

design of novel therapeutic agents, offering a well-defined spatial arrangement for

pharmacophore elements. This guide serves as a technical resource for professionals aiming

to synthesize, characterize, and utilize this versatile molecule in their research endeavors.

Physicochemical and Spectroscopic Properties
A clear understanding of a molecule's physical and spectral properties is fundamental for its

application in research and development. These properties dictate handling procedures,

purification strategies, and analytical characterization.

Physicochemical Data
The key physical properties of 2,3-Dimethylbenzofuran are summarized in Table 1. It is a

combustible, clear to pale yellow liquid at room temperature and is practically insoluble in water

but soluble in organic solvents like ethanol.[3][4]

Property Value Reference(s)

CAS Number 3782-00-1 [4]

Molecular Formula C₁₀H₁₀O [3]

Molecular Weight 146.19 g/mol [3]

Appearance
Clear colorless to pale yellow

liquid
[4]

Boiling Point 101-102 °C @ 19 mmHg [4]

Density 1.034 g/mL @ 25 °C [4]

Refractive Index (n²⁰/D) 1.554 [4]

Flash Point 86.11 °C (187.00 °F) [5]

Solubility
Insoluble in water; Soluble in

ethanol and fats
[3]
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Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and structural

confirmation of 2,3-Dimethylbenzofuran. The expected data from Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are detailed

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed

information about the carbon-hydrogen framework. Based on data from structurally similar

substituted 2,3-dimethylbenzofurans, the following chemical shifts are anticipated.[6]

Nucleus
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

¹H NMR ~7.1 - 7.5 Multiplet (m)

Aromatic protons (H4,

H5, H6, H7) on the

benzene ring.

~2.3 Singlet (s)
Methyl protons at

position C3 (C3-CH₃).

~2.2 Singlet (s)
Methyl protons at

position C2 (C2-CH₃).

¹³C NMR ~154 Singlet (s)
Quaternary carbon

C7a (oxygen-bearing).

~130 Singlet (s)
Quaternary carbon

C3a.

~110 - 128 Multiple signals
Aromatic carbons (C4,

C5, C6, C7).

~145 Singlet (s)
Quaternary carbon

C2.

~115 Singlet (s)
Quaternary carbon

C3.

~10 - 13 Singlet (s) Methyl carbon at C3.

~8 - 10 Singlet (s) Methyl carbon at C2.
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Infrared (IR) Spectroscopy The IR spectrum is used to identify key functional groups. The

spectrum for 2,3-Dimethylbenzofuran will be characterized by absorptions corresponding to

its aromatic and ether functionalities.

Wavenumber
(cm⁻¹)

Bond Functional Group Reference(s)

3100–3000 C–H stretch Aromatics [7][8]

3000–2850 C–H stretch
Alkanes (methyl

groups)
[7][8]

1600–1585, 1500-

1400
C–C stretch (in-ring) Aromatics [7][8]

1320–1000 C–O stretch Aryl Ether [7][8]

900–675 C–H "oop" bend Aromatics [7][8]

Mass Spectrometry (MS) Under electron ionization (EI), 2,3-Dimethylbenzofuran is expected

to show a strong molecular ion peak (M⁺) at m/z = 146. The primary fragmentation pathway

would likely involve the loss of a methyl group to form a stable benzofuranylmethyl cation at

m/z = 131.

Synthesis and Mechanistic Insights
The construction of the 2,3-disubstituted benzofuran core can be efficiently achieved through

modern cross-coupling methodologies. Palladium-catalyzed C-H activation and annulation

strategies provide a powerful and direct route, avoiding harsh conditions and multiple pre-

functionalization steps often required in classical methods.

Proposed Synthetic Route: Palladium-Catalyzed
Oxidative Annulation
A robust method for synthesizing 2,3-disubstituted benzofurans involves the palladium-

catalyzed oxidative annulation of phenols with alkenylcarboxylic acids.[9][10] This approach is

highly modular and provides excellent regioselectivity. For the synthesis of 2,3-
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Dimethylbenzofuran, phenol can be coupled with an appropriate C₄ alkenylcarboxylic acid,

such as tiglic acid (trans-2-methyl-2-butenoic acid).

Causality of Component Selection:

Catalyst: A palladium(II) catalyst, such as Pd(OAc)₂, is used to activate the C-H bond of the

phenol.

Ligand: A specialized ligand, such as 1,10-phenanthroline, is often required to stabilize the

palladium catalyst and promote the desired reactivity.

Oxidant: An oxidant, like Ag₂CO₃ or benzoquinone, is necessary to regenerate the active

Pd(II) catalyst, making the cycle catalytic.

Solvent: A high-boiling, non-coordinating solvent like toluene or dioxane is typically used to

facilitate the reaction at elevated temperatures.

Phenol

Pd(OAc)₂ (cat.)
1,10-Phenanthroline (cat.)

Ag₂CO₃ (oxidant)
Toluene, 120 °C

Tiglic Acid
(2-Methyl-2-butenoic acid)

2,3-Dimethylbenzofuran

 Oxidative Annulation 

Click to download full resolution via product page

Caption: Proposed Pd-catalyzed synthesis of 2,3-Dimethylbenzofuran.

Experimental Protocol (Adapted from Maiti et al.[9][10])
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This protocol is an adapted general procedure and should be optimized for the specific

substrates.

Vessel Preparation: To an oven-dried Schlenk tube, add phenol (1.0 mmol, 1.0 equiv), tiglic

acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.05 mmol,

5 mol%), and Ag₂CO₃ (2.0 mmol, 2.0 equiv).

Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or

Argon). Add anhydrous toluene (5 mL) via syringe.

Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction

mixture for 12-24 hours.

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it

through a pad of Celite to remove inorganic salts and the catalyst.

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via

flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield

pure 2,3-Dimethylbenzofuran.

Characterization: Confirm the identity and purity of the product using NMR, IR, and MS,

comparing the data to the reference values in Section 2.2.

Chemical Reactivity
The reactivity of 2,3-Dimethylbenzofuran is governed by the electron-rich nature of the

heterocyclic ring system. The furan ring is more susceptible to electrophilic attack than the

benzene ring.

Electrophilic Aromatic Substitution: Substitution reactions such as halogenation, nitration, and

Friedel-Crafts acylation will preferentially occur on the benzene ring, typically at positions C4

and C6, directed by the activating ether oxygen. However, reactions on the furan ring are also

possible under specific conditions. For example, photooxygenation across the C2=C3 double

bond can lead to ring-opened products.
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2,3-Dimethylbenzofuran

Br₂
Acetic Acid

5-Bromo-2,3-dimethylbenzofuran
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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